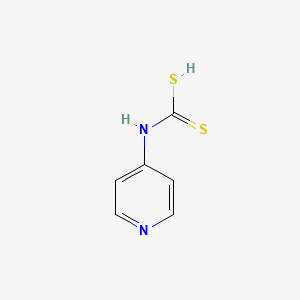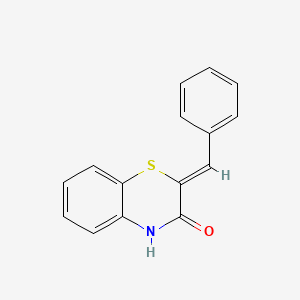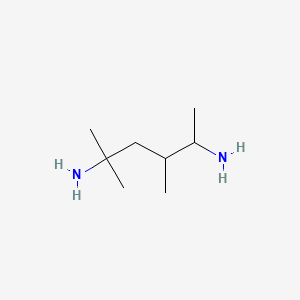
2,4-Dimethylhexane-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylhexane-2,5-diamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups (-NH2). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexane-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylhexane with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the diamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of primary amines
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-dimethylhexane-2,5-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylhexane-2,5-diamine
- 2,4-Dimethylhexane-1,6-diamine
- 2,3-Dimethylhexane-2,5-diamine
Uniqueness
2,4-Dimethylhexane-2,5-diamine is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and solubility in water, making it more suitable for certain industrial and research applications .
Properties
CAS No. |
94138-89-3 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2,4-dimethylhexane-2,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-6(7(2)9)5-8(3,4)10/h6-7H,5,9-10H2,1-4H3 |
InChI Key |
HPQKNNWENQFDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)N)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


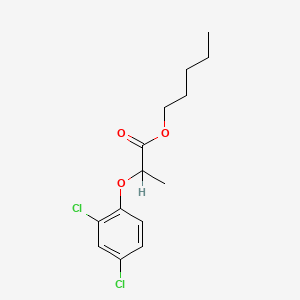
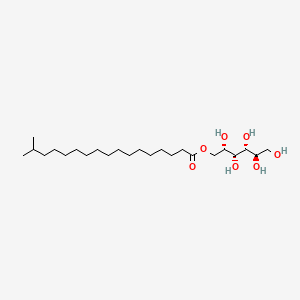
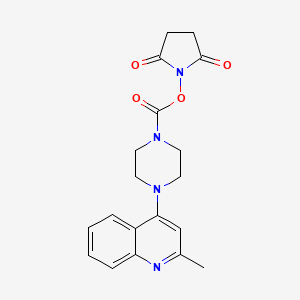



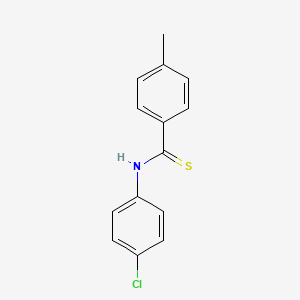

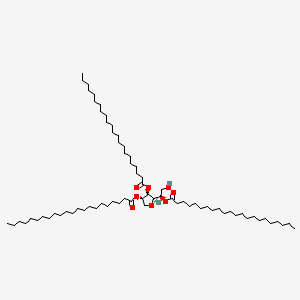
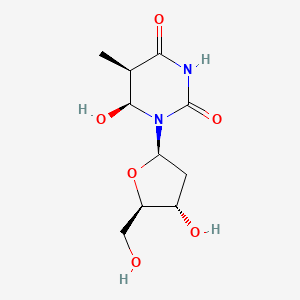

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
